2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt

描述

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is a compound known for its utility in organic synthesis. It is also referred to as this compound. This compound has a molecular formula of C11H11K2NO5 and a molecular weight of 315.41 g/mol. It is commonly used as a building block in various chemical reactions and has applications in multiple scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt typically involves the reaction of 2-hydroxy-3-phenylpropanoic acid with potassium hydroxide and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired dipotassium salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

化学反应分析

Types of Reactions

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .

科学研究应用

Chemical Properties and Structure

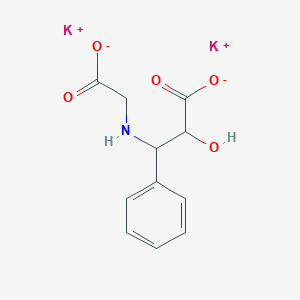

The dipotassium salt of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid features a hydroxyl group, a carboxymethylamino group, and a hydrocinnamic acid backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications.

Applications in Organic Synthesis

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is utilized as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

- Formation of Esters : The compound can react with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific biological pathways.

Test Devices for Analyte Detection

The compound has been incorporated into test devices for the detection of specific analytes such as leukocytes and proteases. These devices leverage the compound's reactivity to produce measurable signals in the presence of target substances:

- Leukocyte Detection : A composition containing this dipotassium salt has been used in urine test devices that provide rapid results for leukocyte presence without the need for complex laboratory equipment. The test involves impregnating filter paper with the reagent, allowing for a straightforward dip-and-read operation .

Chromogenic Assays

The dipotassium salt can also be utilized in chromogenic assays where it reacts with specific substrates to produce colorimetric changes that indicate the presence of analytes. This application is particularly useful in clinical diagnostics.

Clinical Diagnostics

A study demonstrated the effectiveness of a test device incorporating this compound for detecting leukocytes in urine samples. The device showed high sensitivity and specificity compared to traditional microscopy methods, significantly reducing analysis time and cost .

Pharmaceutical Development

Research has indicated that this compound can act as an intermediate in synthesizing novel therapeutic agents targeting specific diseases. For example, its role in developing serine protease inhibitors has been highlighted as a promising area for further exploration .

Data Tables

作用机制

The mechanism of action of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The compound interacts with metal ions, forming stable complexes that can inhibit or activate specific enzymes and proteins. This chelating property is crucial in its applications in medicine and biochemistry.

相似化合物的比较

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial and research applications

Uniqueness

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is unique due to its specific structure, which allows for selective chelation of metal ions and its utility in organic synthesis. Unlike EDTA and NTA, this compound has additional functional groups that enable a broader range of chemical reactions and applications .

生物活性

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic acid, dipotassium salt, commonly referred to as dipotassium salt of carnosine or DPC , is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical formula for dipotassium salt of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic acid is . Its structure consists of a hydrocinnamic acid backbone with hydroxyl and carboxymethylamino substituents, which contribute to its biological activity.

Antioxidant Properties

DPC exhibits potent antioxidant properties, which have been demonstrated in various studies. It scavenges free radicals and reduces oxidative stress in cells, thereby protecting against cellular damage. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, which is crucial in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

Research has shown that DPC possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6, in various cell types. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

DPC has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it disrupts microbial cell membranes and inhibits the growth of pathogens by interfering with their metabolic processes .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. DPC appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of DPC are multifaceted:

- Antioxidant Mechanism : DPC enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced levels of reactive oxygen species (ROS) in cells.

- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB and MAPK, which are crucial in the inflammatory response. By inhibiting these pathways, DPC effectively reduces inflammation .

- Antimicrobial Mechanism : DPC's interaction with microbial membranes increases permeability, leading to cell lysis. Additionally, it may inhibit key metabolic pathways within the pathogens .

Case Studies

- Oxidative Stress in Diabetic Rats : A study conducted on diabetic rats showed that administration of DPC significantly reduced markers of oxidative stress and improved glycemic control compared to control groups .

- Inflammation in Arthritis Models : In an animal model of arthritis, DPC treatment resulted in reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers.

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that DPC treatment reduced cell death and improved cell viability through its antioxidant action.

Data Tables

属性

IUPAC Name |

dipotassium;3-(carboxylatomethylamino)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5.2K/c13-8(14)6-12-9(10(15)11(16)17)7-4-2-1-3-5-7;;/h1-5,9-10,12,15H,6H2,(H,13,14)(H,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIZVYIFECEJPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)[O-])O)NCC(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11K2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549423 | |

| Record name | Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-38-7 | |

| Record name | Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。